molecular formula C22H19N3O4 B5011912 5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5011912
M. Wt: 389.4 g/mol
InChI Key: ORSJRNLLRPZMBT-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidetrione” is a complex organic molecule. It contains an indole group, which is a significant heterocyclic system in natural products and drugs . The indole group plays a main role in cell biology and has been used in the development of biologically active compounds for the treatment of various disorders .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel 5-{(1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indol-3-yl)methylene}pyrimidine-2,4,6-(1H,3H,5H)trione derivatives were synthesized by the click reaction . These compounds were characterized by 1H and 13C NMR, IR and Mass spectra .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The indole group is a significant part of the molecule, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. In one study, similar compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

(5Z)-5-[(1,2-dimethylindol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-13-17(16-6-4-5-7-19(16)24(13)2)12-18-20(26)23-22(28)25(21(18)27)14-8-10-15(29-3)11-9-14/h4-12H,1-3H3,(H,23,26,28)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSJRNLLRPZMBT-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.